molecular formula C20H18BrFN2O4 B11592128 (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11592128
M. Wt: 449.3 g/mol
InChI Key: ULLDGSGHKOCYNF-CXUHLZMHSA-N
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Description

The compound (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with an aldehyde or ketone, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution reactions:

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazolidine ring or the benzylidene group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, these compounds can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-bromo-4-ethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-benzylimidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both bromo and fluoro groups, along with ethoxy and methoxy substituents, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C20H18BrFN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H18BrFN2O4/c1-3-28-18-14(21)8-12(10-17(18)27-2)9-16-19(25)24(20(26)23-16)11-13-6-4-5-7-15(13)22/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9+

InChI Key

ULLDGSGHKOCYNF-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC

Origin of Product

United States

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